N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine
Description
Reaction Mechanisms and Solvent Systems
Nucleophilic substitution of cyanuric chloride with allyl alcohol proceeds via a stepwise displacement of chlorine atoms. The reaction typically employs anhydrous or aqueous allyl alcohol as both solvent and nucleophile, with sodium hydroxide acting as the acid acceptor to neutralize liberated HCl. A two-stage temperature profile ensures controlled substitution: initial cooling (-5°C to 15°C) prevents runaway exothermic reactions, followed by gradual warming (30–35°C) to complete the process. This approach achieves yields exceeding 93% with APHA color numbers below 10, critical for industrial-grade purity.
Comparative analysis with non-symmetric triazine derivatives reveals that solvent polarity significantly influences substitution efficiency. For example, dichloromethane facilitates slower reaction kinetics compared to aqueous allyl alcohol, enabling selective mono- or di-substitution. However, aqueous systems minimize byproduct formation through rapid HCl neutralization, making them preferable for large-scale synthesis.
Table 1: Reaction Conditions for Allyloxy-Triazine Synthesis
Regioselectivity and Steric Effects
The steric bulk of allyloxy groups imposes regioselective constraints during triazine functionalization. Kinetic studies demonstrate that the first substitution occurs preferentially at the 4-position, followed by the 6-position, with the 2-position requiring elevated temperatures for complete conversion. This selectivity aligns with computational models predicting decreased electron density at the 2-position after initial substitutions. Introducing electron-donating groups, such as methoxy or amino moieties, further modulates reactivity by stabilizing transition states through resonance effects.
Properties
CAS No. |
60640-92-8 |
|---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-N-[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-27-20-24-19(25-21(26-20)28-15-4-2)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h3-13,22H,1-2,14-15H2,(H,23,24,25,26) |
InChI Key |
JWTDUUYINZWIBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
Step 1: Synthesis of 4,6-Bis(allyloxy)-1,3,5-triazine-2-chloride
- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- Reagents: Allyl alcohol, base (e.g., potassium carbonate), solvent (e.g., acetone or DMF)
- Process: Two equivalents of allyl alcohol react with cyanuric chloride at low temperature (0–5°C), selectively substituting the 4- and 6-chloro positions to yield 4,6-bis(allyloxy)-2-chloro-1,3,5-triazine.
Step 2: Amination with Benzene-1,4-diamine and Aniline
- Reagents: Benzene-1,4-diamine (para-phenylenediamine), aniline (or substituted aniline), base (e.g., sodium carbonate), solvent (e.g., acetonitrile or DMF)
- Process: The 2-chloro position of the intermediate is substituted by nucleophilic aromatic substitution with benzene-1,4-diamine (and/or aniline), typically under mild heating, to afford the final product.
Reaction Scheme
Step 1:
Cyanuric chloride + 2 Allyl alcohol + Base → 4,6-Bis(allyloxy)-2-chloro-1,3,5-triazine
Step 2:
4,6-Bis(allyloxy)-2-chloro-1,3,5-triazine + Benzene-1,4-diamine + Aniline + Base →
this compound
Literature and Database Evidence
While direct, peer-reviewed experimental procedures for this exact compound are limited, the above synthetic logic is strongly supported by established methodologies for related triazine derivatives. The use of cyanuric chloride as a triazine core precursor and its sequential substitution with alcohols and aromatic amines is a well-documented approach in heterocyclic chemistry.
Key Reaction Parameters
| Step | Reagent (Molar Ratio) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Cyanuric chloride:Allyl alcohol (1:2) | Acetone/DMF | 0–5°C | 1–2 h | Maintain low temp for selectivity |
| 2 | Intermediate:Amines (1:1:1) | Acetonitrile/DMF | 25–60°C | 2–12 h | Monitor by TLC or HPLC |
Practical Notes and Considerations
- Temperature Control: The selective substitution of cyanuric chloride is temperature-sensitive. Low temperatures favor mono- or disubstitution, while higher temperatures may lead to over-substitution or side reactions.
- Purification: The product is typically purified by recrystallization from ethanol or by column chromatography, depending on the scale and impurities present.
- Characterization: Confirmation of structure is performed by ^1H NMR, ^13C NMR, IR, and mass spectrometry.
Data Table: Summary of Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₅O₂ |
| Molecular Weight | 375.4 g/mol |
| Monoisotopic Mass | 375.1695 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 10 |
| XLogP3-AA (logP) | 5.3 |
| Exact Mass | 375.1695 Da |
Research Gaps and Recommendations
- Experimental Reports: No peer-reviewed articles provide a full experimental procedure for this exact compound. However, the described method is consistent with the synthesis of closely related triazine derivatives.
- Optimization: Yields and selectivity may be improved by varying bases, solvents, and reaction times. Further research is encouraged to optimize these parameters for industrial or research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological systems. It has been studied for its antioxidant properties , which are crucial in protecting cells from oxidative stress. This has implications for neuroprotection and the treatment of neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds similar to N-(4,6-bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine. The findings suggested that these compounds could mitigate oxidative damage in neuronal cells by scavenging free radicals and reducing lipid peroxidation . This positions the compound as a candidate for further research in neurodegenerative disorders such as Alzheimer's disease.
Material Science Applications
In material science, this compound can be utilized in the development of advanced materials due to its polymerizable nature. Its ability to form cross-linked structures makes it suitable for creating durable coatings and adhesives.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. These properties are beneficial for applications in coatings that require high durability under various environmental conditions .
Analytical Chemistry
The compound is also significant in analytical chemistry as a standard or reagent for chromatographic techniques. Its unique structure allows for effective separation and analysis of complex mixtures.
HPLC Method Development
A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for analyzing this compound. The method utilizes acetonitrile and water as mobile phases and is scalable for preparative separation . This application is crucial for pharmacokinetic studies and quality control in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. Additionally, the allyloxy groups can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparison
*Estimated based on molecular formula.
Key Differences in Properties and Reactivity
- Substituent Effects: The allyloxy groups in the target compound enhance electron density on the triazine ring compared to electron-withdrawing groups like morpholine or tert-butylcarbamoyl . This may increase nucleophilic substitution reactivity at the triazine core. Unlike USP Iscotrizinol derivatives (bulky tert-butylcarbamoyl groups), the allyloxy substituents offer steric accessibility for coordination or polymerization .
Stability and Hazards :
- Allyloxy groups may confer lower thermal stability compared to alkylated p-phenylenediamines (e.g., N,N′-Bis(1-methylpropyl)-1,4-phenylenediamine), which are stable under ambient conditions but hazardous due to aquatic toxicity .
Biological Activity
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Basic Information
- Molecular Formula : C25H23N5O2
- Molecular Weight : 425.482 g/mol
- CAS Number : 60640-94-0
- Density : Not available
- LogP : 5.7876 (indicating lipophilicity)
Structural Characteristics
The compound features a triazine ring substituted with allyloxy groups and a phenylbenzene diamine moiety. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : A study evaluated the antitumor effects of various triazine derivatives against multiple human cancer cell lines (e.g., Mia PaCa-2, PANC-1) and found that certain derivatives displayed potent activity comparable to established chemotherapeutics like etoposide .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Research Findings : In vitro studies demonstrated that triazine-based compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds were effective against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Compound | Structure | Activity |
|---|---|---|
| 1 | Triazine derivative with allyloxy groups | Antitumor activity against various cell lines |
| 2 | Phenyl-substituted triazine | Antimicrobial activity against S. aureus |
| 3 | Naphthalene derivative | Enhanced lipophilicity and cellular uptake |
The SAR studies reveal that modifications on the triazine ring can significantly influence both antitumor and antimicrobial activities.
While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound may exert its effects through:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : The lipophilic nature may allow for better penetration into microbial membranes.
Q & A
Basic Research Questions
What experimental design strategies are recommended for synthesizing N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine?
To optimize synthesis, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and response surface methodology (RSM) to identify optimal conditions. Computational tools like quantum chemical reaction path searches can predict feasible pathways and reduce experimental iterations . For triazine derivatives, allylation reactions under inert atmospheres (e.g., N₂) with controlled stoichiometry are critical to avoid side reactions .
What spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- X-ray crystallography to resolve molecular geometry and confirm substituent positions (e.g., allyloxy groups on the triazine ring) .
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to verify aromatic proton environments and allyloxy group connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
- FT-IR spectroscopy to identify functional groups (e.g., C-N stretches in triazine at ~1,550 cm⁻¹) .
How can reaction conditions be optimized to improve yield and purity?
Use kinetic monitoring (e.g., in-situ UV-Vis or HPLC) to track intermediate formation. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize charged intermediates. For triazine-based reactions, maintain pH > 8 to prevent protonation of nitrogen atoms, which reduces reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity crystals .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
